

# A Technical Guide to the Chemical Properties of 1,7-Naphthyridin-3-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,7-Naphthyridin-3-amine

Cat. No.: B1590691

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **1,7-Naphthyridin-3-amine**. The information is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

## Core Chemical Properties

**1,7-Naphthyridin-3-amine** is a heterocyclic aromatic compound belonging to the naphthyridine class of molecules. The strategic placement of nitrogen atoms within its fused ring system imparts unique electronic and steric characteristics that are of significant interest in medicinal chemistry.

## Physicochemical Data

A summary of the key physicochemical properties of **1,7-Naphthyridin-3-amine** is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property          | Value   | Source               |
|-------------------|---|----------------------|
| CAS Number        | 58680-42-5  | --INVALID-LINK--     |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> N <sub>3</sub>  | --INVALID-LINK--     |
| Molecular Weight  | 145.16 g/mol  | --INVALID-LINK--     |
| Appearance        | Pale yellow crystalline powder  | Commercial Suppliers |
| Melting Point     | 190-195 °C  | Commercial Suppliers |
| Solubility        | Limited solubility in water;<br>soluble in polar aprotic<br>solvents such as DMSO and<br>DMF. | Commercial Suppliers |
| pKa (Predicted)   | 4.5 ± 0.3   | --INVALID-LINK--     |

## Spectroscopic Data

The structural elucidation of **1,7-Naphthyridin-3-amine** relies on various spectroscopic techniques. While specific experimental spectra for the parent compound are not readily available in the public domain, data from closely related substituted 1,7-naphthyridine and 1,8-naphthyridine derivatives, along with general principles of spectroscopy for aromatic amines, allow for the prediction of its key spectral features.

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR chemical shifts are crucial for confirming the molecular structure. Based on data from substituted naphthyridine analogs, the expected chemical shift ranges for **1,7-Naphthyridin-3-amine** are summarized in Table 2. The exact values will be influenced by the solvent and experimental conditions.

| Atom               | Predicted $^1\text{H}$ Chemical Shift ( $\delta$ , ppm) | Predicted $^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm) |
|--------------------|---|--|
| NH <sub>2</sub>    | 5.0 - 7.0 (broad singlet)                               | -  |
| Aromatic Protons   | 7.0 - 9.0   | 110 - 160  |
| Quaternary Carbons | -   | 120 - 160  |

Note: The predicted values are based on published data for substituted 1,8-naphthyridine-3-carbonitrile and other related naphthyridine structures. Specific assignments would require experimental verification.[\[1\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum of **1,7-Naphthyridin-3-amine** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group       | Expected Wavenumber ( $\text{cm}^{-1}$ ) | Vibration Mode                      |
|------------------------|--|-------------------------------------|
| N-H (Amine)            | 3400 - 3250 (two bands)                  | Asymmetric and symmetric stretching |
| C-H (Aromatic)         | 3100 - 3000                              | Stretching                          |
| C=N and C=C (Aromatic) | 1650 - 1450                              | Stretching                          |
| N-H (Amine)            | 1650 - 1580                              | Bending (scissoring)                |
| C-N (Aromatic Amine)   | 1335 - 1250                              | Stretching                          |

### Mass Spectrometry (MS)

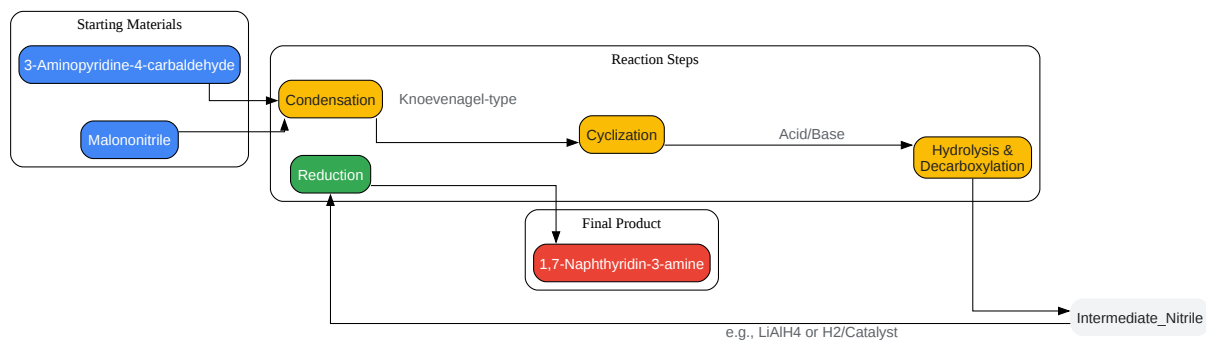
In mass spectrometry, **1,7-Naphthyridin-3-amine** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH<sub>3</sub>, which is characteristic of nitrogen-containing heterocyclic compounds. The predicted monoisotopic mass is 145.064 Da.[\[2\]](#)

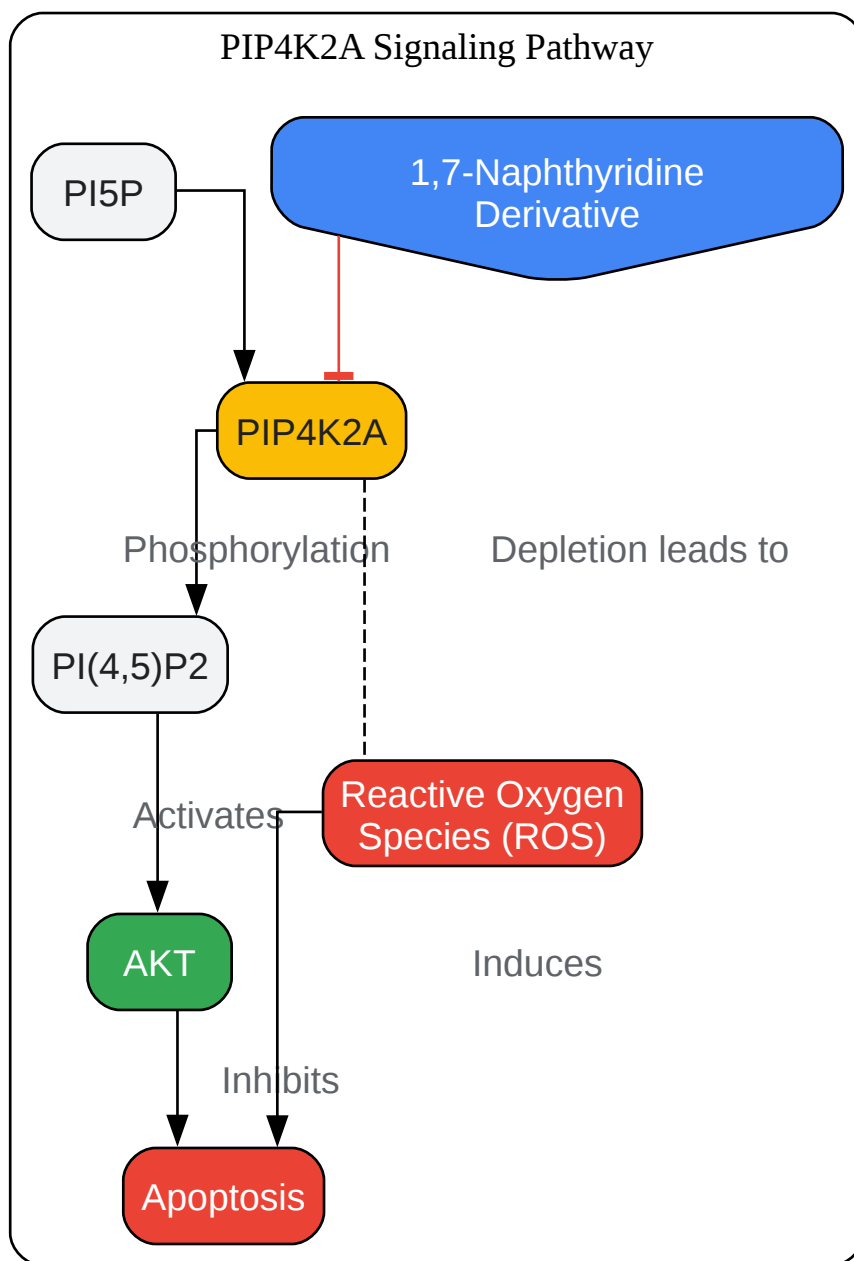
## Synthesis and Reactivity

The synthesis of the 1,7-naphthyridine scaffold can be achieved through various synthetic strategies. While a specific, detailed protocol for the direct synthesis of **1,7-Naphthyridin-3-amine** is not extensively documented, a plausible synthetic route can be devised based on established methods for analogous compounds.

## Proposed Synthetic Workflow

A common approach to constructing the 1,7-naphthyridine core involves the condensation of a suitably substituted aminopyridine derivative with a three-carbon component. A potential synthetic workflow is illustrated below.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. 1,7-Naphthyridin-8-amine | 17965-82-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of 1,7-Naphthyridin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590691#1-7-naphthyridin-3-amine-chemical-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)